

ATTO 590 for Single-Molecule Detection: An In-depth Technical Guide

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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B1261490

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a fluorescent dye belonging to the rhodamine class of dyes, recognized for its exceptional photophysical properties that make it highly suitable for single-molecule detection and super-resolution microscopy.^{[1][2][3]} Its strong absorption, high fluorescence quantum yield, and remarkable photostability are key characteristics that enable the visualization and analysis of individual biomolecules, providing unprecedented insights into complex biological processes.^{[4][5][6]} This technical guide provides a comprehensive overview of **ATTO 590**, including its core properties, detailed experimental protocols for its application in single-molecule techniques, and an example of its use in studying signaling pathways.

ATTO 590 is characterized by its strong absorption and high fluorescence quantum yield.^[3] It is a moderately hydrophilic dye, which is advantageous for labeling biomolecules in aqueous environments.^[2] The dye is available with various reactive groups, such as NHS ester and maleimide, allowing for covalent labeling of primary amines and thiols, respectively, on proteins and nucleic acids.^{[7][8][9]}

Core Photophysical and Chemical Properties

A thorough understanding of the photophysical and chemical properties of **ATTO 590** is crucial for its effective implementation in single-molecule experiments. The key quantitative data are summarized in the tables below for easy reference and comparison.

Property	Value	References
Excitation Maximum (λ_{ex})	594 nm	[6]
Emission Maximum (λ_{em})	624 nm	[6]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	[6]
Fluorescence Quantum Yield (Φ)	0.80	[3]
Fluorescence Lifetime (τ)	3.7 ns	[3]
Molecular Weight (NHS Ester)	~788 g/mol	
Molecular Weight (Maleimide)	~813 g/mol	[9]

Chemical Properties	Description	References
Chemical Class	Rhodamine	[2]
Hydrophilicity	Moderately hydrophilic	[2]
Reactive Groups Available	NHS ester, Maleimide, Alkyne, Azide, etc.	[2]
Photostability	High	[3]

Experimental Protocols

Detailed methodologies are essential for the successful application of **ATTO 590** in single-molecule detection. Below are protocols for labeling proteins with **ATTO 590** and for its use in key single-molecule imaging techniques.

Protein Labeling with **ATTO 590** NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with **ATTO 590** NHS ester.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
- **ATTO 590** NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer, pH 8.3
- Gel filtration column (e.g., Sephadex G-25)
- Amine-free buffer for purification (e.g., PBS)

Procedure:

- **Protein Preparation:** Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.
- **Dye Solution Preparation:** Immediately before use, dissolve **ATTO 590** NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
- **Labeling Reaction:**
 - Add a 5-10 fold molar excess of the reactive dye to the protein solution.
 - Adjust the pH of the reaction mixture to 8.0-8.5 using the sodium bicarbonate buffer.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- **Purification:**
 - Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with an amine-free buffer.
 - Collect the first colored fraction, which contains the labeled protein.
- **Determination of Degree of Labeling (DOL):**
 - Measure the absorbance of the purified conjugate at 280 nm and 594 nm.

- Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

This protocol outlines the general steps for conducting an smFRET experiment using **ATTO 590** as an acceptor dye.

Materials:

- Biomolecule of interest (e.g., protein, DNA) labeled with a donor dye (e.g., ATTO 532) and an acceptor dye (**ATTO 590**).
- TIRF (Total Internal Reflection Fluorescence) microscope equipped with appropriate lasers for donor excitation and detectors for donor and acceptor emission.
- Imaging buffer (e.g., PBS) supplemented with an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox) to improve photostability.

Procedure:

- Sample Immobilization: Immobilize the dual-labeled biomolecules on a passivated glass surface at a low density to ensure individual molecules are well-separated.
- Imaging:
 - Use a laser to excite the donor dye.
 - Simultaneously record the fluorescence emission from both the donor and acceptor channels using a sensitive camera.
- Data Analysis:
 - Identify single molecules and extract the fluorescence intensity time traces for the donor and acceptor.

- Calculate the FRET efficiency for each molecule over time. Changes in FRET efficiency reflect conformational dynamics of the biomolecule.[\[10\]](#)[\[11\]](#)

Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

This protocol provides a general workflow for dSTORM imaging using **ATTO 590**.

Materials:

- Cells or sample labeled with **ATTO 590**.
- dSTORM imaging buffer: typically contains a reducing agent (e.g., β -mercaptoethylamine (MEA) or dithiothreitol (DTT)) in a buffer such as PBS. The exact composition needs to be optimized for the specific dye and experimental conditions.[\[12\]](#)
- A microscope capable of TIRF or HILO (highly inclined and laminated optical sheet) illumination with a high-power laser for inducing photoswitching.

Procedure:

- Sample Preparation: Prepare the **ATTO 590**-labeled sample on a coverslip.
- Imaging:
 - Mount the sample on the microscope and add the dSTORM imaging buffer.
 - Illuminate the sample with a high-power laser at a wavelength near the absorption maximum of **ATTO 590** to induce blinking (photoswitching between a fluorescent ON state and a dark OFF state).[\[13\]](#)
 - Acquire a long series of images (thousands of frames) to capture the stochastic activation of individual molecules.
- Data Analysis:
 - Use specialized software to localize the center of each fluorescence blink with high precision.

- Reconstruct a super-resolution image from the coordinates of all localized molecules.[14]

Photoactivated Localization Microscopy (PALM)

While PALM traditionally uses photoactivatable fluorescent proteins, organic dyes like **ATTO 590** can be used in a similar localization-based super-resolution approach, often referred to as paint-based methods or when used with specific activation strategies.

Materials:

- Sample labeled with **ATTO 590**.
- PALM imaging setup with lasers for both activation (e.g., 405 nm) and excitation (e.g., 561 nm).
- Imaging buffer optimized for single-molecule localization.

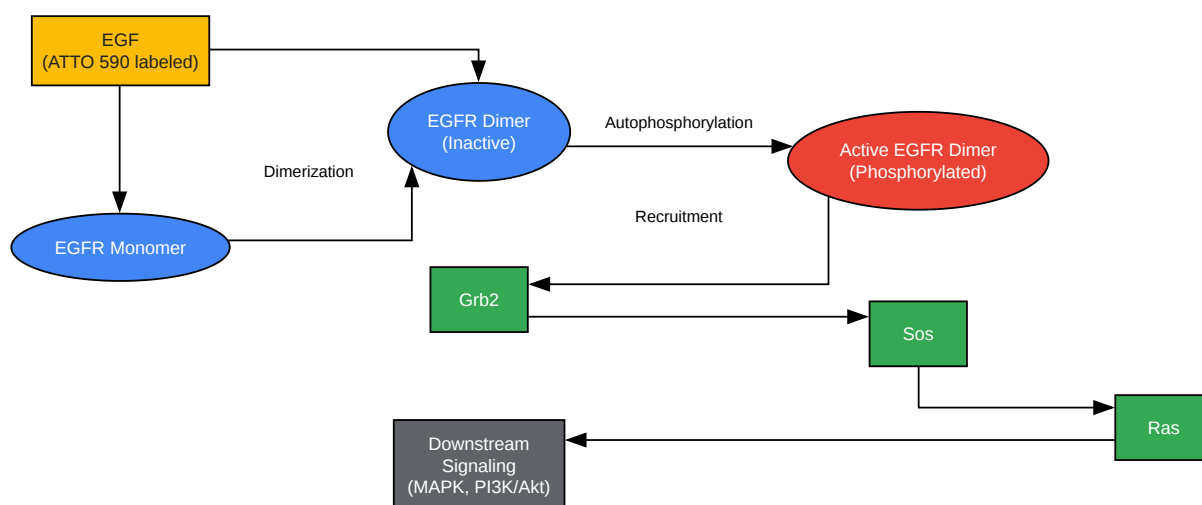
Procedure:

- Sample Preparation: Prepare the **ATTO 590**-labeled sample on a coverslip.
- Imaging:
 - Use a low-power activation laser (e.g., 405 nm) to sparsely and stochastically activate a small subset of **ATTO 590** molecules.
 - Excite the activated molecules with a higher power laser (e.g., 561 nm) and record their fluorescence until they photobleach.
 - Repeat this activation-excitation-bleaching cycle for thousands of frames to sample a large population of molecules.[15]
- Data Analysis:
 - Localize the position of each activated molecule with high precision from the recorded images.
 - Combine the localizations from all frames to reconstruct a super-resolution image.

Visualization of Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway for Single-Molecule Tracking

Single-molecule tracking is a powerful application of **ATTO 590** for studying the dynamics of signaling proteins in living cells. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied system where single-molecule imaging has provided significant insights into receptor dimerization and activation.[16][17][18] **ATTO 590** can be used to label either the ligand (EGF) or the receptor itself to track their movement and interactions on the cell membrane.[19]

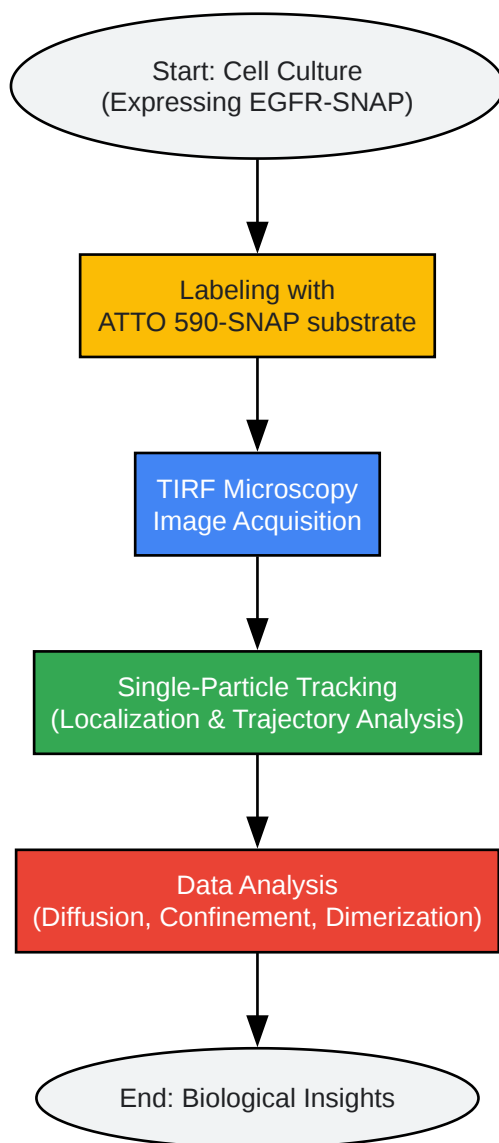


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Caption: EGFR signaling pathway initiated by ligand binding and receptor dimerization.

Experimental Workflow for Single-Molecule Tracking of EGFR

The following diagram illustrates a typical workflow for a single-molecule tracking experiment to study EGFR dynamics using **ATTO 590**.



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Caption: Workflow for single-molecule tracking of **ATTO 590**-labeled EGFR.

Conclusion

ATTO 590 is a powerful and versatile fluorescent probe for single-molecule detection. Its robust photophysical properties provide the necessary brightness and stability to observe and quantify the behavior of individual biomolecules in complex biological systems. The experimental

protocols and workflows provided in this guide offer a starting point for researchers to employ **ATTO 590** in advanced fluorescence microscopy techniques. By enabling the detailed study of molecular dynamics and interactions, **ATTO 590** continues to be an invaluable tool for scientists and drug development professionals seeking to unravel the intricacies of cellular processes at the nanoscale.

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